4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Overview
Description
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Substitution: The amino group can undergo nucleophilic substitution reactions when the Boc group is removed.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: The primary product is the free amine, which can further react to form various derivatives.
Oxidation: Depending on the conditions, oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-alanine: Similar in structure and function, used in organic synthesis.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is unique due to its specific structure, which includes a hydroxyl group that can participate in additional chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZOIOCDCZQUCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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